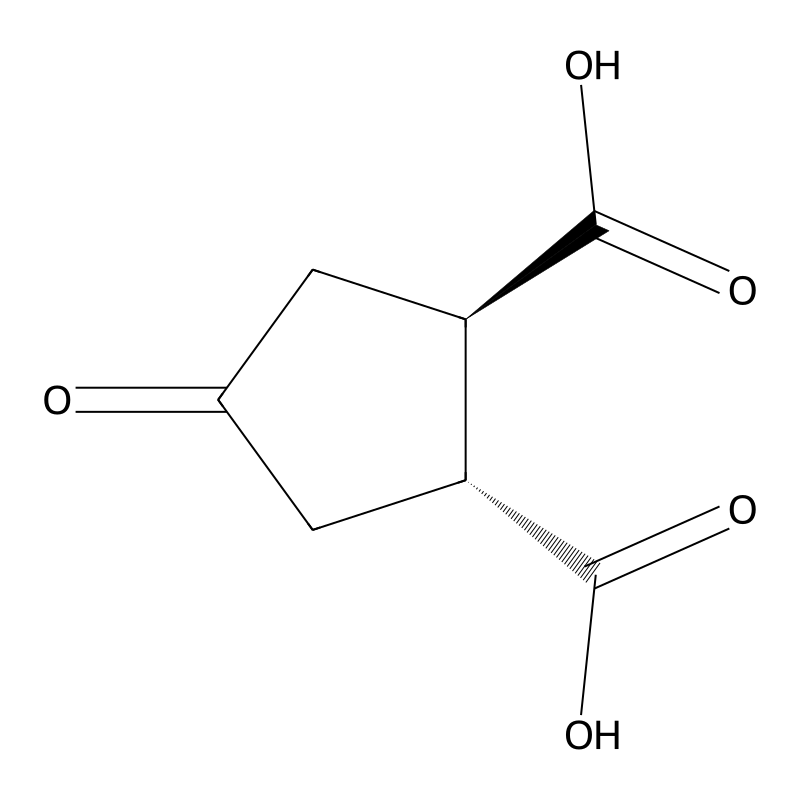

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid is a bicyclic compound characterized by a cyclopentane ring with two carboxylic acid groups and a ketone functional group. Its molecular formula is C₅H₆O₄, and its structure includes a chiral center, which contributes to its potential biological activities. This compound is of interest in organic chemistry due to its unique structural features that can influence its reactivity and interactions with biological systems.

Research on the mechanism of action of (1R,2R)-4-Oxocyclopentane-1,2-dicarboxylic acid is ongoing. Due to its structural similarity to alpha-ketoglutaric acid, a naturally occurring metabolite involved in the citric acid cycle, (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid might be studied for its potential interactions within this important metabolic pathway [].

Organic Synthesis:

- Due to its functional groups, (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid can serve as a building block for the synthesis of more complex molecules. Scientists have employed it in the preparation of various heterocyclic compounds, including pyrrolidines and pyrazoles. These heterocycles are important scaffolds found in numerous natural products and pharmaceuticals [, ].

Medicinal Chemistry:

- The molecule's structure holds potential for the development of new drugs. Researchers have investigated its properties in the context of enzyme inhibition and studied its interactions with specific biological targets [, ].

Material Science:

- Some studies have explored the potential of (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid as a component in the design of new materials. For instance, it has been incorporated into the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation [].

- Decarboxylation: Under certain conditions, the carboxylic acid groups can undergo decarboxylation, leading to the formation of simpler compounds.

- Esterification: The carboxylic acid groups can react with alcohols to form esters, which are important in various applications including pharmaceuticals.

- Reduction Reactions: The ketone functional group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

These reactions are facilitated by specific enzymes in biological systems, allowing the compound to participate in metabolic pathways

(1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid exhibits several biological activities:

Several methods exist for synthesizing (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid:

- Cyclization Reactions: Starting from suitable precursors such as dicarboxylic acids or their derivatives, cyclization can be achieved through acid-catalyzed reactions.

- Oxidative Methods: Oxidation of specific cyclopentene derivatives can yield the desired compound.

- Enzymatic Synthesis: Utilizing specific enzymes can provide a more environmentally friendly approach to synthesize this compound with high specificity and yield .

The applications of (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid span various fields:

- Pharmaceuticals: Its potential as an enzyme inhibitor makes it a candidate for drug development targeting metabolic disorders.

- Agriculture: As an antioxidant, it could be used in formulations to enhance plant resilience against stress.

- Material Science: Its derivatives may find use in developing new materials with specific properties due to their unique chemical structure .

Interaction studies of (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid with biological macromolecules have revealed insights into its mechanism of action. Techniques such as:

- Molecular Docking: This computational method helps predict how the compound interacts with specific enzyme active sites.

- In Vitro Assays: These assays assess the biological activity and efficacy of the compound against various targets.

These studies are crucial for understanding how modifications to its structure might enhance or alter its biological effects .

Several compounds share structural similarities with (1R,2R)-4-oxocyclopentane-1,2-dicarboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Hydroxybutanoic Acid | Contains a hydroxyl group | Important in metabolism and energy storage |

| Maleic Acid | Unsaturated dicarboxylic acid | Used in polymer production |

| Succinic Acid | Dicarboxylic acid with a straight chain | Involved in the citric acid cycle |

Uniqueness of (1R,2R)-4-Oxocyclopentane-1,2-Dicarboxylic Acid:

The presence of the ketone group within a cyclopentane framework distinguishes it from other dicarboxylic acids. This unique structure may lead to different reactivity patterns and biological interactions compared to its linear counterparts .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant